PD 166326 Demonstrates Superior In Vivo Leukemia Control Compared to Imatinib Mesylate in a Murine CML Model
In a direct head-to-head comparison using a murine CML-like myeloproliferative disorder model, PD 166326 demonstrated significantly greater antileukemic activity than imatinib mesylate. PD 166326 treatment resulted in 70% of mice achieving normalized white blood cell counts (<20.0 × 10^9/L) compared to only 8% in the imatinib mesylate-treated cohort. Additionally, two-thirds (approximately 67%) of PD 166326-treated mice experienced complete resolution of splenomegaly, a response not observed in any imatinib mesylate-treated animals [1].
| Evidence Dimension | In vivo antileukemic efficacy |
|---|---|
| Target Compound Data | 70% of mice achieved WBC <20.0 × 10^9/L; 67% complete resolution of splenomegaly |
| Comparator Or Baseline | Imatinib mesylate: 8% of mice achieved WBC <20.0 × 10^9/L; 0% resolution of splenomegaly |
| Quantified Difference | 62 percentage point increase in WBC normalization; 67 percentage point increase in splenomegaly resolution |
| Conditions | Murine CML-like myeloproliferative disorder model, oral dosing |
Why This Matters
This substantial in vivo efficacy advantage over the frontline clinical standard imatinib positions PD 166326 as a superior tool compound for preclinical CML research requiring robust disease control.
- [1] Wolff, N. C., Veach, D. R., Tong, W. P., Bornmann, W. G., Clarkson, B., & Ilaria, R. L. (2005). PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood, 105(10), 3995-4003. View Source
